ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,3-benzodioxole moiety. The acetyl-amino linker connects the pyrazine ring to a para-substituted ethyl benzoate group. Its synthesis typically involves multi-step reactions, including condensation, acetylation, and esterification, as inferred from analogous pyrazolo-pyrazine derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-2-32-24(31)15-3-6-17(7-4-15)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)16-5-8-20-21(11-16)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOQURMFSRQGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate, commonly referred to by its IUPAC name, is a complex organic compound with significant potential in pharmacological applications. The compound features a unique structural arrangement that includes a benzodioxole moiety and a pyrazolo-pyrazine framework, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 460.4 g/mol. The compound's structure is characterized by the following key features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.4 g/mol |
| CAS Number | 1223787-48-1 |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. A study focusing on related benzamide derivatives demonstrated significant antifungal activity against various fungal strains, suggesting that this compound may also possess similar properties. For instance, compounds tested against Botrytis cinerea showed promising fungicidal activity with EC50 values comparable to established antifungal agents .
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated using zebrafish embryo models. The acute toxicity of related compounds was classified as low, indicating a favorable safety margin for potential therapeutic applications . Further studies are needed to establish the specific cytotoxic effects of this compound.
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular receptors or enzymes. The presence of the amide functional group suggests potential for hydrogen bonding interactions that could facilitate binding to target sites within microbial cells or cancer cells .
Case Study 1: Antifungal Efficacy
In a comparative study on antifungal agents, several derivatives were synthesized and tested against Botrytis cinerea. Among them, derivatives with similar structural features to this compound exhibited EC50 values ranging from 14.44 μg/mL to higher concentrations . This indicates that the compound may possess significant antifungal properties worthy of further exploration.
Case Study 2: Toxicity Assessment
A toxicity assessment performed on zebrafish embryos revealed that certain derivatives had low toxicity levels (e.g., >20 mg/L), which supports the potential for safe application in therapeutic contexts . This finding is crucial for advancing the compound towards clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo[1,5-a]pyrazine derivatives, which are structurally tailored for applications in medicinal chemistry and materials science. Below is a detailed comparison with three closely related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Electronic and Steric Effects: The 1,3-benzodioxole group in the target compound contributes to π-π stacking interactions in receptor binding, as seen in analogs with fused aromatic systems . In contrast, the 4-chlorophenyl substituent in Analog 1 enhances electrophilicity, which may improve binding to targets requiring electron-deficient regions .
Solubility and Bioavailability :
- The ethyl benzoate moiety in the target compound balances lipophilicity and aqueous solubility, whereas Analog 3’s carboxylic acid group increases polarity but may reduce membrane permeability .
Synthetic Accessibility :
- Multi-component one-pot reactions (e.g., Scheme 1 in ) are common for pyrazolo-pyrazine derivatives. However, the target compound’s benzodioxole group requires additional steps for regioselective substitution, increasing synthetic complexity compared to Analog 1 and 2 .
Conversely, chlorinated analogs (e.g., Analog 1) are associated with higher cytotoxicity in cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
